molecular formula C12H10ClN3O B11864723 4-Chloro-7-(furan-2-ylmethyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine

4-Chloro-7-(furan-2-ylmethyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B11864723
M. Wt: 247.68 g/mol
InChI Key: CICNPLSIEHBPHC-UHFFFAOYSA-N
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Description

4-Chloro-7-(furan-2-ylmethyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound characterized by a fused pyrrole and pyrimidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7-(furan-2-ylmethyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method starts with the preparation of ethyl 2-cyano-4,4-dimethoxybutanoate by coupling ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane. This intermediate is then converted to 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol by adding formamidine. Subsequent steps involve cyclization and chlorination to yield the final product .

Industrial Production Methods

Industrial production methods for this compound focus on optimizing yield and purity while minimizing waste and environmental impact. The process involves precise control of reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7-(furan-2-ylmethyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups replacing the chlorine atom, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. A common method begins with the preparation of ethyl 2-cyano-4,4-dimethoxybutanoate, which is then converted through various intermediates to yield the final product. Industrial production emphasizes optimizing yield and purity while minimizing environmental impact.

Chemistry

4-Chloro-7-(furan-2-ylmethyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine serves as a building block for synthesizing complex organic molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

This compound has been investigated for its potential as a kinase inhibitor. Kinases play crucial roles in cellular signaling pathways, and compounds that inhibit these enzymes can provide insights into cancer biology and other diseases.

Medicine

The compound has shown promise in anticancer research. Its ability to inhibit specific protein kinases positions it as a candidate for developing new cancer therapies. Additionally, studies have indicated its potential antibacterial properties by targeting essential bacterial proteins.

The following table summarizes key findings related to the biological activity of this compound:

Activity Target IC50 Value Notes
AnticancerVarious tumor linesVaries by derivativeSignificant cytotoxic effects observed
AntibacterialFtsZ protein235.0 μMEffective against Xanthomonas oryzae
Kinase InhibitionProtein kinasesNot specifiedImpacts cellular signaling pathways

Antibacterial Efficacy

A study evaluated the antibacterial properties of pyrrolo[2,3-d]pyrimidine derivatives, including this compound. The compound demonstrated significant activity against bacterial strains by inhibiting the FtsZ protein, leading to bacterial cell death.

Cancer Cell Proliferation

In vitro assays on human tumor cell lines revealed that certain derivatives exhibited significant cytotoxic effects compared to established chemotherapeutic agents. These findings support further exploration into this compound's potential as an anticancer drug.

Mechanism of Action

The mechanism of action of 4-Chloro-7-(furan-2-ylmethyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with molecular targets such as protein kinases. By inhibiting these enzymes, the compound can interfere with cellular signaling processes that regulate cell growth, differentiation, and survival. This makes it a promising candidate for anticancer drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-7-(furan-2-ylmethyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. The presence of the furan-2-ylmethyl group enhances its potential as a kinase inhibitor, making it a valuable compound for medicinal chemistry research .

Biological Activity

4-Chloro-7-(furan-2-ylmethyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C12H10ClN3O
  • Molecular Weight : 247.68 g/mol
  • CAS Number : 1255779-28-2

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Dihydrofolate Reductase (DHFR) : Similar to other pyrimidine derivatives, this compound may exhibit inhibitory effects on DHFR, a crucial enzyme in the folate synthesis pathway, which is vital for DNA synthesis and repair .
  • Targeting FtsZ Protein : Recent studies indicate that derivatives of pyrrolo[2,3-d]pyrimidine can inhibit the FtsZ protein, which is essential for bacterial cell division. This inhibition leads to bacterial cell elongation and death, making it a promising candidate for antibacterial drug development .

Biological Activity Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity Target Effect Reference
Inhibition of DHFRDihydrofolate reductaseReduces tetrahydrofolate synthesis
Antibacterial ActivityFtsZ ProteinInhibits GTPase activity leading to cell death
CytotoxicityVarious cancer cell linesSignificant inhibition of cell proliferation

Case Studies

  • Antibacterial Efficacy : A recent study evaluated the antibacterial properties of a series of pyrrolo[2,3-d]pyrimidine derivatives against various bacterial strains. Among them, compound B6 demonstrated an IC50 value of 235.0 μM against the FtsZ protein in Xanthomonas oryzae, indicating promising antibacterial activity with low toxicity profiles .
  • Cancer Cell Proliferation : In vitro assays conducted on human tumor cell lines revealed that certain derivatives showed significant cytotoxic effects. Compounds were tested for their ability to inhibit proliferation and migration, with some exhibiting higher efficacy than established chemotherapeutic agents .

Properties

Molecular Formula

C12H10ClN3O

Molecular Weight

247.68 g/mol

IUPAC Name

4-chloro-7-(furan-2-ylmethyl)-6-methylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C12H10ClN3O/c1-8-5-10-11(13)14-7-15-12(10)16(8)6-9-3-2-4-17-9/h2-5,7H,6H2,1H3

InChI Key

CICNPLSIEHBPHC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1CC3=CC=CO3)N=CN=C2Cl

Origin of Product

United States

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